

# PNU-145156E: A Tool for Investigating Anti-Angiogenic Pathways

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## Compound of Interest

Compound Name: **PNU-145156E**

Cat. No.: **B10784750**

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

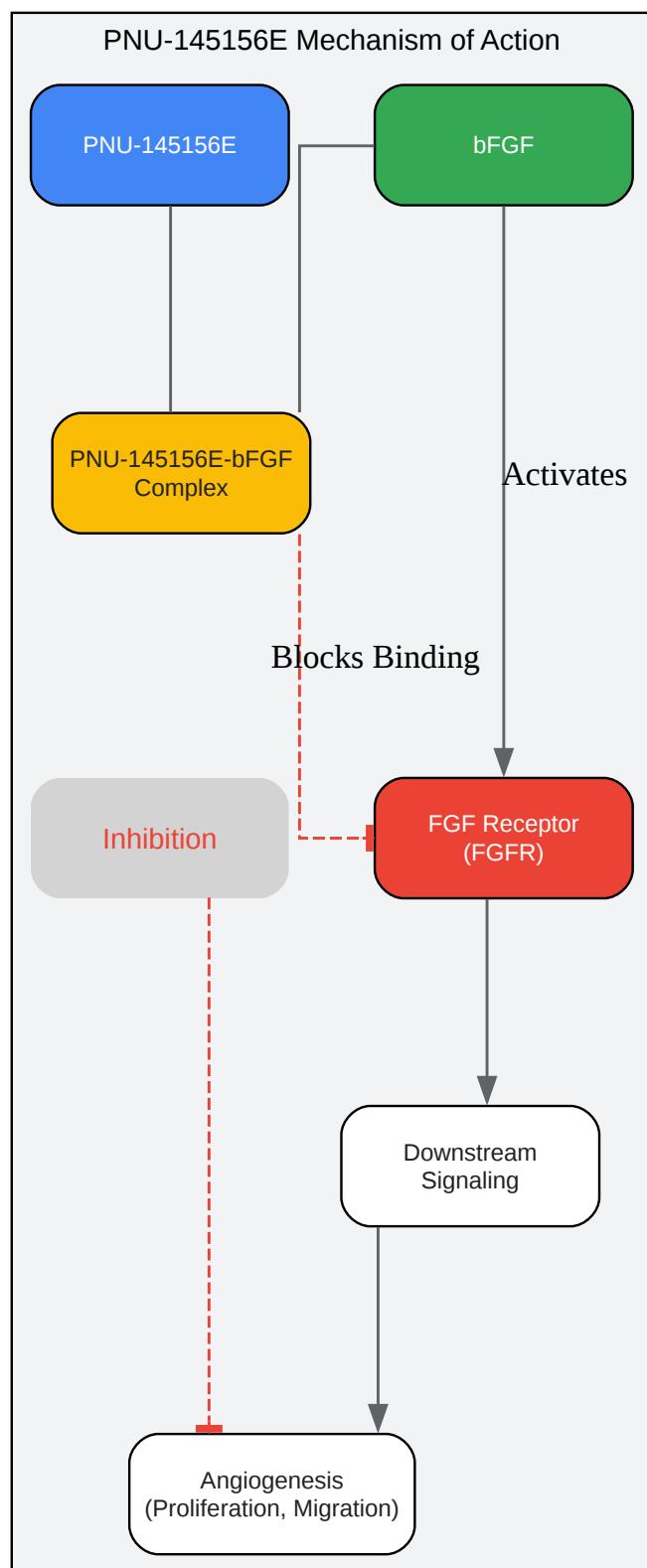
## Introduction

**PNU-145156E** is a synthetic, non-cytotoxic small molecule that has demonstrated potent anti-angiogenic properties. Its primary mechanism of action involves the direct binding to and sequestration of pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF). By forming a reversible complex with these growth factors, **PNU-145156E** effectively prevents their interaction with their cognate receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation – all critical steps in the process of angiogenesis. This unique mode of action makes **PNU-145156E** a valuable research tool for elucidating the roles of growth factor-mediated signaling in angiogenesis and for evaluating the potential of anti-angiogenic strategies in preclinical models of cancer and other angiogenesis-dependent diseases.

## Mechanism of Action

**PNU-145156E** functions as a growth factor-complexing agent.<sup>[1]</sup> It directly interacts with heparin-binding growth factors, such as bFGF, forming a stable, yet reversible, 1:1 complex. This interaction has been characterized with a dissociation constant (Kd) in the range of 145-174 nM, indicating a high-affinity binding. By binding to bFGF, **PNU-145156E** induces conformational changes in the growth factor, which in turn prevents its binding to its cell surface receptors (FGFRs) and to heparin sulfate proteoglycans, which are necessary for receptor

dimerization and activation.[\[2\]](#) The sequestration of bFGF by **PNU-145156E** leads to the inhibition of the downstream signaling cascade, ultimately resulting in the suppression of endothelial cell proliferation and migration.



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**Figure 1: PNU-145156E** sequesters bFGF, preventing receptor activation.

## Data Presentation

While specific IC<sub>50</sub> values for **PNU-145156E** in endothelial cell proliferation and migration assays are not readily available in the public domain, the compound has been shown to qualitatively inhibit these processes. The primary quantitative data available pertains to its binding affinity for bFGF and its potentiation of cytotoxic drugs in vivo.

Parameter	Value	Reference
Binding Affinity (K <sub>d</sub> ) for bFGF	145-174 nM	<a href="#">[2]</a>
In Vivo Antitumor Activity (M5076 Murine Reticulosarcoma)	Significantly increased antitumor activity in combination with doxorubicin, cyclophosphamide, MMDX, and 9-aminocamptothecin.	<a href="#">[1]</a>

## Experimental Protocols

### In Vitro Endothelial Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of **PNU-145156E** on bFGF-induced endothelial cell proliferation.

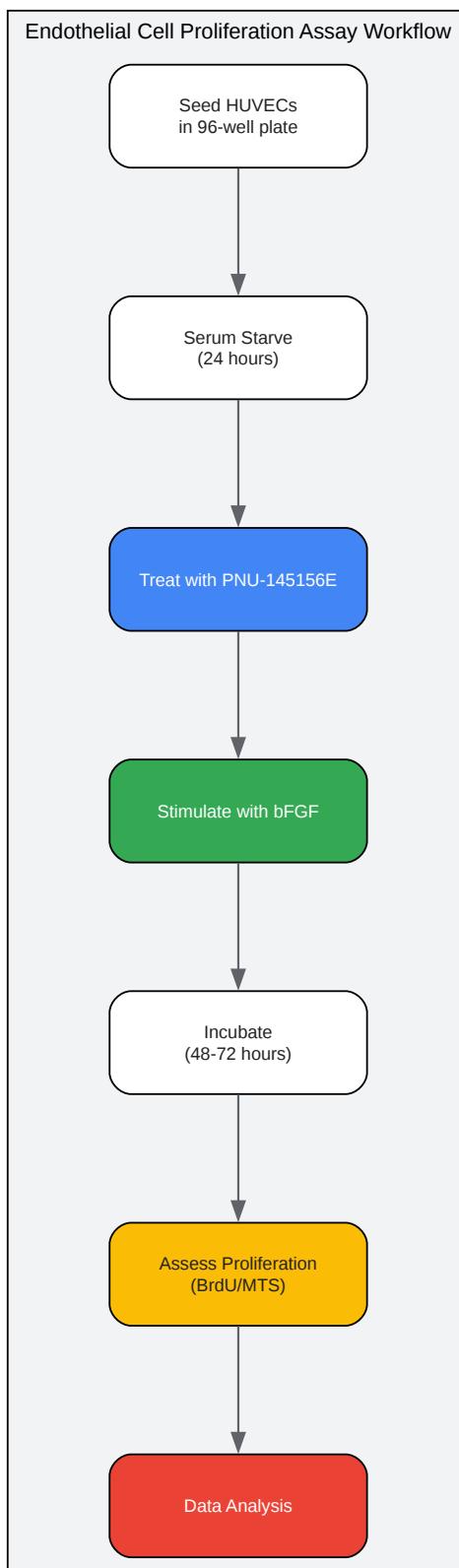
Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Basic Fibroblast Growth Factor (bFGF), human recombinant
- **PNU-145156E**
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., BrdU or MTS-based)

- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA

**Protocol:**

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu\text{L}$  of EGM-2 and incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Serum Starvation: The following day, replace the medium with 100  $\mu\text{L}$  of basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
- Treatment: Prepare serial dilutions of **PNU-145156E** in basal medium. Remove the starvation medium and add 100  $\mu\text{L}$  of fresh basal medium containing the desired concentrations of **PNU-145156E**.
- Stimulation: Immediately add bFGF to a final concentration of 10 ng/mL to all wells except for the negative control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Quantification: Assess cell proliferation using a BrdU or MTS-based assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of **PNU-145156E** compared to the bFGF-treated control.



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**Figure 2:** Workflow for the in vitro endothelial cell proliferation assay.

## In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. This protocol outlines its use to evaluate the anti-angiogenic effects of **PNU-145156E**.

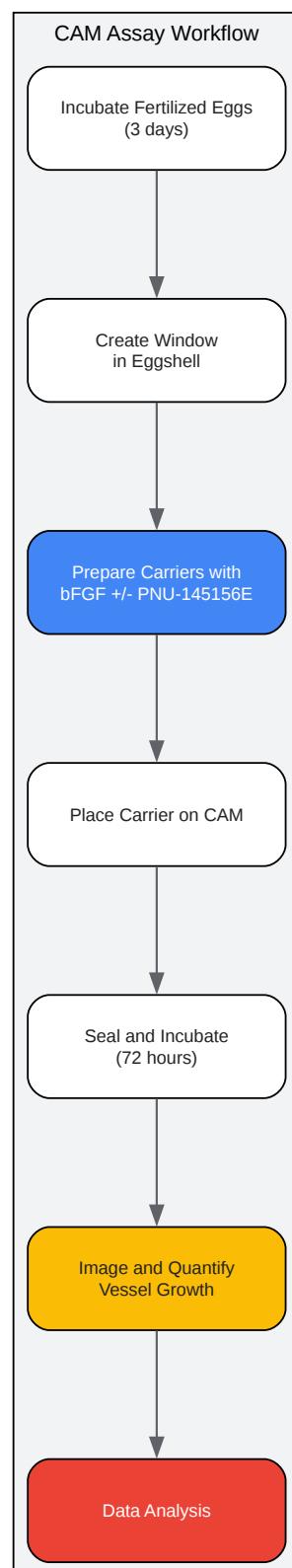
### Materials:

- Fertilized chicken eggs
- Egg incubator
- Sterile PBS
- Thermanox® coverslips or sterile filter paper discs
- Cortisone acetate solution
- bFGF
- **PNU-145156E**
- Stereomicroscope
- Digital imaging system

### Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
- Windowing: On day 3, create a small window in the eggshell to expose the CAM.
- Carrier Preparation: Prepare sterile Thermanox® coverslips or filter paper discs soaked with a solution of bFGF (e.g., 1 µg/disc) with or without various concentrations of **PNU-145156E**. A control group should receive the carrier with PBS only.
- Implantation: Gently place the prepared carriers on the CAM surface.
- Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 72 hours.

- Observation and Quantification: On day 10, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the carrier. Quantify angiogenesis by measuring the number of blood vessels converging towards the carrier or by analyzing the vessel density in the captured images using appropriate software.
- Data Analysis: Compare the extent of angiogenesis in the **PNU-145156E**-treated groups to the bFGF-treated control group.



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**Figure 3:** Workflow for the *in vivo* chick chorioallantoic membrane (CAM) assay.

## In Vivo Matrigel Plug Assay

This assay provides an in vivo model to assess the formation of new blood vessels in response to angiogenic stimuli and the inhibitory effect of compounds like **PNU-145156E**.

### Materials:

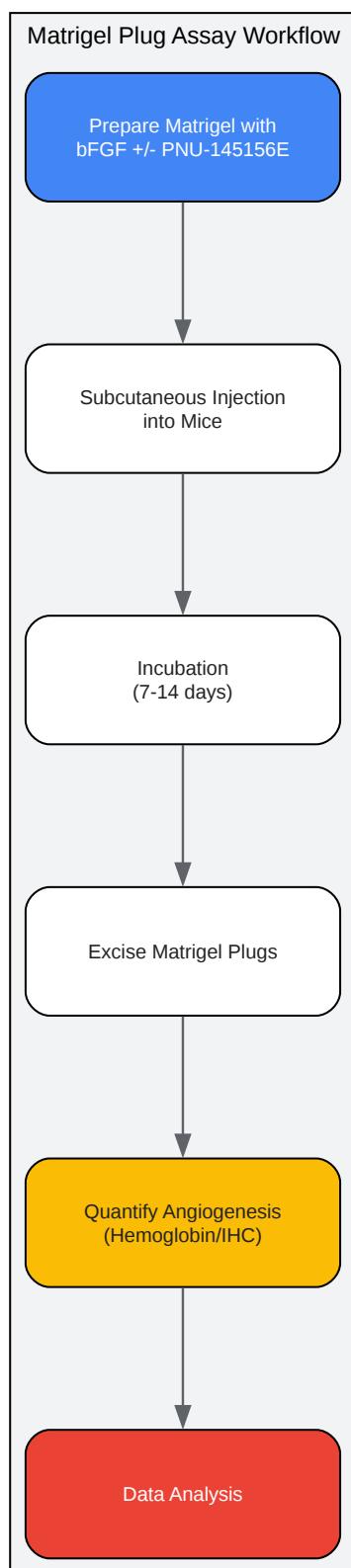
- Matrigel (growth factor reduced)
- bFGF
- **PNU-145156E**
- C57BL/6 mice (6-8 weeks old)
- Sterile, ice-cold syringes and needles
- Hemoglobin quantification kit (e.g., Drabkin's reagent)
- Tissue homogenizer

### Protocol:

- Preparation of Matrigel Mixture: Thaw Matrigel on ice. On ice, mix Matrigel with bFGF (e.g., 150 ng/mL) and the desired concentration of **PNU-145156E**. A control group should receive Matrigel with bFGF only, and another control with Matrigel and PBS.
- Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using an ice-cold syringe. The Matrigel will form a solid plug at body temperature.
- Incubation Period: Allow 7-14 days for vascularization of the Matrigel plug to occur.
- Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
- Quantification of Angiogenesis:
  - Hemoglobin Content: Homogenize the excised plugs in a known volume of water. Measure the hemoglobin content of the homogenate using a hemoglobin quantification kit.

The amount of hemoglobin is directly proportional to the number of red blood cells and thus the extent of vascularization.

- Immunohistochemistry: Alternatively, fix the plugs in formalin, embed in paraffin, and section for immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
- Data Analysis: Compare the hemoglobin content or microvessel density in the **PNU-145156E**-treated plugs to the bFGF-treated control plugs.



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**Figure 4:** Workflow for the *in vivo* Matrikel plug assay.

## Conclusion

**PNU-145156E** serves as a specific and potent inhibitor of bFGF-driven angiogenesis through its direct binding and sequestration mechanism. The protocols detailed in this application note provide robust methods for researchers to investigate the anti-angiogenic properties of this compound in both *in vitro* and *in vivo* settings. These assays are fundamental for advancing our understanding of the molecular pathways governing angiogenesis and for the preclinical evaluation of novel anti-angiogenic therapeutics.

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## References

- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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